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Compound of Interest

Compound Name: 5-Bromo-2-furamide

Cat. No.: B1330254 Get Quote

Technical Guide: 5-Bromo-2-Furamide
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-furamide is a halogenated heterocyclic compound belonging to the furan family.

The presence of the furan ring, a common scaffold in medicinal chemistry, and the bromine

substituent make it a molecule of interest for potential applications in drug discovery and

materials science. This technical guide provides a comprehensive overview of the chemical

properties, a plausible synthetic route, and potential biological activities of 5-bromo-2-
furamide, drawing upon data from structurally related compounds.

Chemical and Physical Properties
The fundamental chemical and physical properties of 5-bromo-2-furamide are summarized in

the table below.
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Property Value Reference

CAS Number 6134-61-8 [1]

Molecular Formula C₅H₄BrNO₂ [1]

Molecular Weight 189.99 g/mol

IUPAC Name 5-bromofuran-2-carboxamide [1]

Synonyms 5-Bromo-2-furancarboxamide [1]

Synthesis Protocol
While a specific detailed protocol for the synthesis of 5-bromo-2-furamide is not readily

available in the cited literature, a plausible and efficient synthetic route can be extrapolated

from standard organic chemistry transformations and procedures reported for analogous

compounds, such as the synthesis of methyl 5-bromo-2-furoate from 5-bromo-2-furoic acid.

The proposed synthesis involves the conversion of 5-bromo-2-furoic acid to its corresponding

acyl chloride, followed by amidation.

Step 1: Conversion of 5-Bromo-2-Furoic Acid to 5-Bromo-2-Furoyl Chloride

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-

bromo-2-furoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10

equivalents).

Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or

until the evolution of gas (HCl and SO₂) ceases.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride by distillation under reduced pressure.

The resulting crude 5-bromo-2-furoyl chloride can be used in the next step without further

purification.
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Step 2: Amidation of 5-Bromo-2-Furoyl Chloride to 5-Bromo-2-Furamide

Cool the crude 5-bromo-2-furoyl chloride in an ice bath.

Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (an excess, e.g., 10-20

equivalents) to the flask with vigorous stirring. The reaction is exothermic.

Continue stirring the mixture at room temperature for 1-2 hours after the addition is

complete.

The solid precipitate of 5-bromo-2-furamide is then collected by vacuum filtration.

Wash the solid with cold water to remove any unreacted ammonia and ammonium chloride.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol or an ethanol/water mixture, to yield pure 5-bromo-2-furamide.

Potential Biological Activities and Applications
While specific biological data for 5-bromo-2-furamide is limited in the available literature, the

broader class of brominated furan and benzofuran derivatives has demonstrated significant

potential in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity
Various furan and benzofuran derivatives have been synthesized and evaluated for their

antibacterial and antifungal properties. For instance, certain benzofuran derivatives have

shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with

some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram per

milliliter range. The mechanism of action for some related brominated antimicrobial

compounds, such as 5-bromo-5-nitro-1,3-dioxane, is believed to involve the oxidation of

essential protein thiols, leading to enzyme inhibition and the disruption of microbial growth.

Cytotoxic Activity
Derivatives of phenyl 5-bromofuran-2-carboxylate have been investigated for their cytotoxic

effects against various human cancer cell lines. These studies indicate that the bromofuran

scaffold can serve as a basis for the development of novel anticancer agents. The cytotoxic
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activity is often evaluated using assays such as the MTT assay to determine the half-maximal

inhibitory concentration (IC₅₀) against cell lines like HeLa (cervical cancer), K562 (leukemia),

and MOLT-4 (leukemia). For some brominated benzofuran derivatives, IC₅₀ values have been

reported in the low micromolar range, demonstrating significant cytotoxic potential.

The table below summarizes representative cytotoxic data for structurally related brominated

furan and benzofuran derivatives.

Compound Class Cell Line IC₅₀ (µM) Reference

Phenyl 5-bromofuran-

2-carboxylates
HeLa Varies [1]

Phenyl 5-bromofuran-

2-carboxylates
K562 Varies [1]

Phenyl 5-bromofuran-

2-carboxylates
MOLT-4 Varies [1]

Brominated

Benzofuran

Derivatives

K562 5.0 [2]

Brominated

Benzofuran

Derivatives

HL-60 0.1 [2]

Note: The data presented is for structurally related compounds and should be considered as

indicative of the potential activity of 5-bromo-2-furamide. Experimental validation for 5-bromo-
2-furamide is required.

Experimental Protocols
General Method for Cytotoxicity Assessment (MTT
Assay)
The cytotoxic effects of novel compounds are commonly determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
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Cell Seeding: Seed human cancer cell lines (e.g., HeLa, K562) in 96-well plates at a density

of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-bromo-2-
furamide) in the appropriate cell culture medium. Add the diluted compounds to the wells

and incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate

for 3-4 hours at 37°C.

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as

dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Determine the IC₅₀ value from the dose-response curve.[1]

Visualizations
Proposed Synthetic Workflow for 5-Bromo-2-Furamide
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Caption: A proposed two-step synthesis of 5-bromo-2-furamide.
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Hypothetical Signaling Pathway for Anticancer Activity
Given that structurally related compounds exhibit anticancer properties, a plausible mechanism

of action for 5-bromo-2-furamide could involve the modulation of key signaling pathways

implicated in cancer cell proliferation and survival. The following diagram illustrates a simplified,

hypothetical pathway that such a compound might influence.
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Caption: A hypothetical signaling pathway potentially targeted by 5-bromo-2-furamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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